REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][N:11](CC3C=CC=CC=3)[CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][NH:11][CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4] |f:1.2|
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Name
|
|
Quantity
|
11.28 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CN=CC=2CN(CCC12)CC1=CC=CC=C1
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Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
|
Type
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CUSTOM
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Details
|
The resulting mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 L 3-necked flask equipped with a mechanical stirrer and condenser
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Type
|
TEMPERATURE
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Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 min
|
Duration
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15 min
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered through glass microfiber
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
FILTRATION
|
Details
|
The catalyst on filter paper
|
Type
|
WASH
|
Details
|
was washed with hot methanol (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica gel (120 g) with anhydrous sodium sulfate (15 g) on top
|
Type
|
WASH
|
Details
|
The column was eluted with 100 mL portions of dichloromethane for fractions 1-4, 5% of (10% ammonia in methanol) in dichloromethane for fractions 6-9, and 10% of (10% ammonia in methanol) in dichloromethane for fractions 10-18
|
Type
|
WASH
|
Details
|
The product was eluted in fractions 11-16
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN=CC=2CNCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |